11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol
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Overview
Description
11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol is a chemical compound with a unique structure that includes an oxane ring and an enyne moiety.
Preparation Methods
The synthesis of 11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol involves multiple stepsThe reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxane ring or enyne moiety under suitable conditions
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties
Mechanism of Action
The mechanism of action of 11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol involves its interaction with molecular targets such as enzymes or receptors. The oxane ring and enyne moiety can interact with active sites, leading to inhibition or activation of specific pathways. These interactions can result in various biological effects, depending on the target and context .
Comparison with Similar Compounds
11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol can be compared with similar compounds such as:
11-[(Oxan-2-yl)oxy]undec-2-en-1-ol: This compound has a similar structure but differs in the position of the double bond.
(E)-undec-2-en-1-ol: This compound lacks the oxane ring and enyne moiety, making it less complex.
The uniqueness of this compound lies in its combination of the oxane ring and enyne moiety, which provides distinct chemical and biological properties .
Properties
CAS No. |
823792-04-7 |
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Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
11-(oxan-2-yloxy)undec-1-en-6-yn-5-ol |
InChI |
InChI=1S/C16H26O3/c1-2-3-10-15(17)11-6-4-5-8-13-18-16-12-7-9-14-19-16/h2,15-17H,1,3-5,7-10,12-14H2 |
InChI Key |
PHCFOROPPCANSC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C#CCCCCOC1CCCCO1)O |
Origin of Product |
United States |
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